molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

Triisopropylsilyl chloride

Cat. No. B041024
CAS RN: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Description

  • Introduction : Triisopropylsilyl chloride is a compound that has been studied in various contexts due to its unique chemical structure and reactivity. It is particularly noted for its role in organic synthesis and materials science.

  • Synthesis Analysis :

    • The synthesis of related compounds like tris(triisopropylsilyl)silane has been explored. This compound has an unusual structure where four silicon atoms are nearly coplanar, indicating the complex synthetic routes possible for triisopropylsilyl-related compounds (Gaspar et al., 1999).
  • Molecular Structure Analysis :

    • The molecular structure of compounds like triisopropylammonium chloride shows significant steric overcrowdedness, which can be a characteristic of similar triisopropylsilyl compounds. This results in structural perturbations that are of interest in materials science (Bock et al., 1994).
  • Chemical Reactions and Properties :

    • Triisopropylsilyl chloride, like its related compounds, may participate in reactions leading to the formation of complex organic structures. For example, studies on trityl chloride, a related compound, have shown its utility as an organocatalyst in various synthesis reactions (Zare et al., 2012).
  • Physical Properties Analysis :

    • Compounds with similar structures, like diisopropylammonium chloride, demonstrate interesting physical properties like high ferroelectric phase transition temperatures, which could be relevant when studying triisopropylsilyl chloride’s physical characteristics (Fu et al., 2011).
  • Chemical Properties Analysis :

    • The chemical properties of triisopropylsilyl chloride can be inferred from studies on similar compounds. For instance, the synthesis and redox properties of triarylpnictogens show the potential for unusual structures and properties in triisopropylsilyl compounds (Sasaki et al., 2002).

Scientific Research Applications

  • Formation of Metal Halide Complexes : It is used in forming complexes with trivalent and tetravalent metal chlorides (Mikulski et al., 1969).

  • Electrochemiluminescence-based Biosensor Applications : Triisopropylsilyl chloride is significant in biosensor applications for selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging (Raju et al., 2021).

  • Biomimetic Catalyst in Sensor Construction : It serves as a biomimetic catalyst in constructing an amperometric sensor for dopamine detection with a specific response range (Sotomayor et al., 2003).

  • Esterification of Amino Acids and Peptides : This compound is utilized in the esterification of the free α-carboxylic acid of amino acid residues, offering an alternative for C-terminal carboxylic acid protection of amino acids and peptides (Suppo et al., 2014).

  • Synthesis of α-Azido Ketones and Cycloalkenones : It is involved in the synthesis of α-azido ketones and 2-amino(methoxycarbonyl)cycloalk-2-en-1-ones (Magnus & Barth, 1995).

  • Mediator in Enantioselective Addition Reactions : Triisopropylsilyl chloride acts as an effective mediator in the enantioselective addition of diethylzinc to N-diphenylphosphinoyl imines, enhancing the reaction rate (Jimeno et al., 1999).

  • Production of Unsymmetrical Azines : It can be used to produce unsymmetrical azines from aldehydes and ketones (Pomar & Soderquist, 2000).

  • Electrochemical Estimation in Mesophases : The compound is utilized in electrochemical methods for determining axiosymmetric anisotropy in the diffusion flux of certain compounds (Halls et al., 2011).

  • Synthesis of Polysubstituted-2-Naphthols : It is used in the synthesis of polysubstituted-2-naphthols with varied yields (Juteau et al., 2005).

  • Nanoparticle Stabilization and Catalysis : Triisopropylsilyl chloride acts as a surfactant for nanoparticle stabilization and as a protective agent for Rh(0) nanoparticles in catalysis (Hubert et al., 2009).

  • Organo-Soluble Silica Nanoparticles : It is employed in producing organophilic silica-titania and silica nanoparticles, used as nanobuilding blocks (Aboulaich et al., 2009).

Safety And Hazards

Triisopropylsilyl chloride is considered hazardous. It is classified as a flammable liquid, skin corrosive, causes serious eye damage, and may cause respiratory irritation . It combines vigorously or explosively with water, forming hydrogen chloride, a toxic and corrosive gas .

Future Directions

Triisopropylsilyl chloride (TIPS-Cl) is a highly versatile compound and its market has been steadily growing over the past few years . This growth is driven primarily by the increasing demand for advanced functional materials in the pharmaceutical and agrochemical industries . The expanding research and development activities in the pharmaceutical sector, coupled with the rise in demand for customized drug synthesis, are expected to fuel further growth in the Triisopropylsilyl Chloride market .

properties

IUPAC Name

chloro-tri(propan-2-yl)silane
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InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
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DSSTOX Substance ID

DTXSID80157102
Record name Triisopropylsilyl chloride
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Molecular Weight

192.80 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Triisopropylsilyl chloride
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Vapor Pressure

1.16 [mmHg]
Record name Triisopropylsilyl chloride
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Product Name

Triisopropylsilyl chloride

CAS RN

13154-24-0
Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Synthesis routes and methods I

Procedure details

A thermometer, hydrogen chloride gas inlet tube, and reflux condenser were fitted to a stirrer-equipped 200 mL four-neck flask, and 80 g triisopropylsilane was then introduced into the flask. This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex and heating to 100° C. Hydrogen chloride gas was then introduced into the mixture. The introduction of hydrogen chloride gas was suspended after 4 hours. Vacuum distillation yielded 94 g triisopropylchlorosilane (purity≥99%). The triisopropylsilane yield was 97%.
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Synthesis routes and methods II

Procedure details

A 500 ml-capacity, four-necked flask fitted with a stirrer, a thermometer and a Dimroth was charged with 37.7 g (0.2 moles) of triisopropylmethoxysilane. To the flask was then added 150 g of 35% hydrochloric acid, and the resulting mixture was stirred at 20° C. for 10 hours to effect the reaction. The resulting reaction solution was separated into the aqueous layer and the organic layer. The organic layer was distilled to afford 38 g of triisopropylchlorosilane as a fraction boiling at 78° C.-80° C./10 mm Hg (yield; 99%).
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Synthesis routes and methods III

Procedure details

The procedure of Example 13 was repeated except that triisopropylmethoxysilane was replaced by 83.3 g (0.2 moles) of triisopropyl-n-butoxysilane. The latter was reacted with 35% hydrochloric acid. There was obtained 38 g of triisopropylchlorosilane (yield; 99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisopropylsilyl chloride
Reactant of Route 2
Triisopropylsilyl chloride
Reactant of Route 3
Triisopropylsilyl chloride

Citations

For This Compound
1,320
Citations
RF Cunico, L Bedell - The Journal of Organic Chemistry, 1980 - ACS Publications
… Some time ago, we reported an improved method for the synthesis of triisopropylsilyl chloride (TIPS-C1) by which this reagent could be readily obtained in high purity from inexpensive …
Number of citations: 268 pubs.acs.org
AD Allen, JC Charlton, C Eaborn… - Journal of the Chemical …, 1957 - pubs.rsc.org
… The rates of the reactions of triisopropylsilyl chloride with alcohols and water in various … The compound chosen for our initial investigation, triisopropylsilyl chloride, was reported as " …
Number of citations: 25 pubs.rsc.org
A Khalafi-Nezhad, RF Alamdari, N Zekri - Tetrahedron, 2000 - Elsevier
A very simple and efficient method is described for silylation of alcohols and phenols using triisopropylsilyl chloride and imidazole under microwave irradiation. High selectivity was …
Number of citations: 44 www.sciencedirect.com
JS Suppo, DP de Sant'Ana, LC Dias… - …, 2014 - thieme-connect.com
An efficient and practical procedure for the free α-carboxylic acid esterification of amino acid residues with β-(trimethylsilyl)ethoxymethyl chloride and triisopropylsilyl chloride is …
Number of citations: 2 www.thieme-connect.com
H Firouzabadi, N Iranpoor… - Phosphorus, Sulfur, and …, 2000 - Taylor & Francis
Various types of carboxylic acids can be converted effectively to their corresponding TBDMS and TIPS esters using TBDMSCI and TIPSCI in the presence of imidazole under solvent-…
Number of citations: 7 www.tandfonline.com
BL Bray, PH Mathies, R Naef, DR Solas… - The Journal of …, 1990 - ACS Publications
… or lithium salt of pyrrole and triisopropylsilyl chloride. It is a colorless, mobile liquid at room … After 3 h at this temperature, triisopropylsilyl chloride (27.7 mL, 25.0 g, 130 mmol) was added. …
Number of citations: 318 pubs.acs.org
MS Yusubov, DY Svitich, A Yoshimura… - European Journal of …, 2015 - Wiley Online Library
… , and in addition, TIPS is a chemically stable group that can be readily introduced in the aromatic ring by the reaction of a lithiated aromatic precursor with triisopropylsilyl chloride or …
S Pitsch, PA Weiss - Current protocols in nucleic acid chemistry, 2001 - Wiley Online Library
… The imidazole does not need to be completely dissolved before addition of the triisopropylsilyl chloride. It is very important that the triisopropylsilyl chloride be added quickly. …
SD Lepore, Y He, P Damisse - The Journal of Organic Chemistry, 2004 - ACS Publications
… (3) Efforts to trap the dianion intermediate resulting from the addition of 2 equiv of LDA to methyl butynoate, using triisopropylsilyl chloride (TIPS-Cl), have led to alkynylketene acetal 11, …
Number of citations: 29 pubs.acs.org
S Nishino, Y Nagato, H Yamamoto… - Journal of Carbohydrate …, 1986 - Taylor & Francis
Introduction of the triisopropylsilyl protecting group to the 3′-position of 5′-O-aroyl-2′-deoxyribonucleosides wa effectively performed by the use of triisopropylsilyl chlor ide in DMF in …
Number of citations: 12 www.tandfonline.com

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